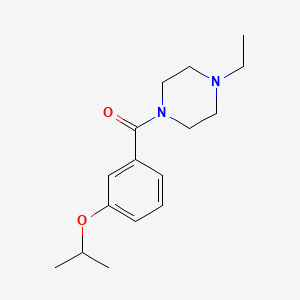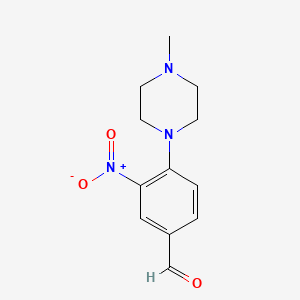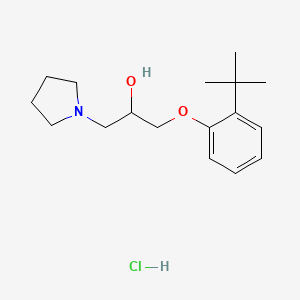
1-ethyl-4-(3-isopropoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-(3-isopropoxybenzoyl)piperazine, also known as EPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPP is a piperazine derivative that has been synthesized through a multi-step process.
作用机制
1-ethyl-4-(3-isopropoxybenzoyl)piperazine acts as a dopamine receptor agonist, meaning it binds to dopamine receptors and activates them. This results in an increase in dopamine signaling, which can have various effects depending on the specific receptor subtype and brain region. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to have a higher affinity for D2-like receptors, which are involved in modulating reward-related behaviors.
Biochemical and Physiological Effects:
1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to increase dopamine release in the brain, leading to increased activity in reward-related pathways. This can result in behavioral effects such as increased locomotor activity and reinforcement of drug-seeking behavior. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has also been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting a potential therapeutic application for this compound.
实验室实验的优点和局限性
One advantage of using 1-ethyl-4-(3-isopropoxybenzoyl)piperazine in lab experiments is its specificity for dopamine receptors, allowing for targeted manipulation of dopamine signaling. However, one limitation is the potential for off-target effects, as 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to interact with other neurotransmitter systems as well. Additionally, the use of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine in animal models may not fully replicate the complex neurobiological processes involved in human neurological disorders.
未来方向
Future research on 1-ethyl-4-(3-isopropoxybenzoyl)piperazine could focus on further elucidating its mechanism of action and potential therapeutic applications. Additionally, the development of more selective dopamine receptor agonists could provide a more precise tool for studying dopamine-related disorders. Finally, the use of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine in combination with other compounds could provide insights into the complex interactions between neurotransmitter systems in the brain.
合成方法
The synthesis of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine involves several steps, starting with the reaction of 3-isopropoxybenzoyl chloride with piperazine in the presence of a base. The resulting product is then reacted with ethyl bromide to obtain the final product, 1-ethyl-4-(3-isopropoxybenzoyl)piperazine. This process has been optimized to increase the yield and purity of 1-ethyl-4-(3-isopropoxybenzoyl)piperazine.
科学研究应用
1-ethyl-4-(3-isopropoxybenzoyl)piperazine has potential applications in several fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has been shown to have an affinity for dopamine receptors, making it a useful tool for studying dopamine-related disorders such as Parkinson's disease and schizophrenia. 1-ethyl-4-(3-isopropoxybenzoyl)piperazine has also been used in studies to investigate the role of dopamine in addiction and reward pathways.
属性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-17-8-10-18(11-9-17)16(19)14-6-5-7-15(12-14)20-13(2)3/h5-7,12-13H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAVFXUZTSQPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)[3-(propan-2-yloxy)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)
![5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B4988293.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4988297.png)

![2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)

![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4988329.png)
![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4988337.png)
![6-amino-4-(2-chlorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4988354.png)

![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4988358.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3,3,3-trifluoro-N-methylpropanamide](/img/structure/B4988359.png)